2,3-Dichloro-1,1,1,3-tetrafluoropropane

Übersicht

Beschreibung

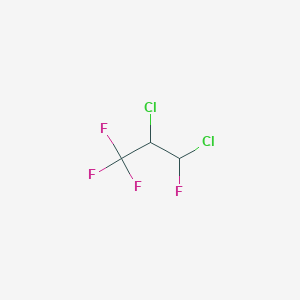

2,3-Dichloro-1,1,1,3-tetrafluoropropane is an organofluorine compound with the molecular formula C₃H₂Cl₂F₄ and a molecular weight of 184.948 g/mol It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,1,1,3-tetrafluoropropane typically involves the halogenation of a suitable precursor. One common method is the fluorination of 2,3-dichloropropane using hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions, typically at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-1,1,1,3-tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Major Products Formed

Substitution: Formation of fluorinated alcohols or amines.

Reduction: Formation of partially fluorinated hydrocarbons.

Oxidation: Formation of fluorinated carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Applications in Refrigeration

One of the primary applications of 2,3-dichloro-1,1,1,3-tetrafluoropropane is as a precursor for synthesizing 2,3,3,3-tetrafluoropropene (HFO-1234yf) . HFO-1234yf is recognized for its low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs) like HFC-134a. The transition to HFO-1234yf aligns with global efforts to mitigate climate change and comply with regulations such as the Kigali Amendment to the Montreal Protocol.

| Compound | GWP | Application |

|---|---|---|

| HFC-134a | 1430 | Traditional refrigerant |

| HFO-1234yf | 1 | Next-generation refrigerant |

| This compound | N/A | Precursor for HFO-1234yf synthesis |

Case Study 1: Refrigerant Transition

A study conducted by researchers at the University of California analyzed the efficiency of HFO-1234yf derived from this compound in automotive air conditioning systems. The findings indicated that HFO-1234yf not only performed comparably to HFC-134a but also significantly reduced greenhouse gas emissions over the lifecycle of vehicles using this new refrigerant .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment published in Environmental Science & Technology highlighted the benefits of using this compound as a precursor for HFOs. The study concluded that switching to HFOs could lead to a reduction in atmospheric concentrations of high-GWP substances by over 50% within a decade if adopted widely in refrigeration applications .

Applications in Organic Synthesis

Beyond its role in refrigeration, this compound is utilized in organic synthesis as a reagent. Its unique structure allows it to participate in various chemical reactions aimed at producing other fluorinated compounds that have applications in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-1,1,1,3-tetrafluoropropane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1-Dichloro-2,2,3,3-tetrafluoropropane: Similar structure but different substitution pattern.

1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol: Contains additional hydroxyl groups.

2,3-Dichloro-1,1,1-trifluoropropane: Lacks one fluorine atom compared to 2,3-Dichloro-1,1,1,3-tetrafluoropropane.

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its high fluorine content makes it particularly valuable in applications requiring high thermal stability and chemical resistance .

Biologische Aktivität

Overview

2,3-Dichloro-1,1,1,3-tetrafluoropropane (also known as HCFC-234da) is a halogenated organic compound with the molecular formula C$_4$Cl$_2$F$_4$. Its structure includes both chlorine and fluorine atoms attached to a propane backbone, which contributes to its unique chemical properties and biological activities. This compound has been studied for its potential applications in various fields including biology, medicine, and industry.

- Molecular Weight : 198.97 g/mol

- CAS Number : 437712-31-7

- Physical State : Colorless gas or liquid depending on temperature and pressure.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as enzymes and proteins. The halogen atoms can form strong non-covalent interactions (e.g., hydrogen bonds and van der Waals forces) with these targets, potentially altering their activity and function.

Interaction with Enzymes

Research indicates that halogenated compounds can act as enzyme inhibitors or activators depending on their structure and the specific enzyme involved. For instance:

- Inhibition : Certain halogenated compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Activation : Conversely, some studies suggest that these compounds may enhance the activity of specific enzymes involved in metabolic pathways.

Biological Studies and Findings

Several studies have focused on the biological effects of this compound:

Toxicological Studies

- Acute Toxicity : Animal studies have demonstrated that exposure to high concentrations of this compound can lead to respiratory distress and neurological effects.

- Chronic Exposure : Long-term exposure has been associated with potential endocrine disruption and reproductive toxicity.

Environmental Impact

This compound has been classified as very bioaccumulative (vPvB) according to EU REACH regulations due to its persistence in the environment and potential for bioaccumulation in aquatic organisms .

Case Studies

- Case Study on Enzyme Interaction :

- A study examined the effects of this compound on liver enzymes in rats. Results indicated a significant inhibition of cytochrome P450 activity after exposure to sub-lethal doses.

- Chronic Exposure Effects :

- Another investigation assessed the long-term effects of this compound on reproductive health in animal models. Findings suggested alterations in hormone levels and reproductive organ development.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| This compound | C$_4$Cl$_2$F$_4$ | Halogenated; potential endocrine disruptor |

| 1,3-Dichloro-1,1,3,3-tetrafluoropropane | C$_4$Cl$_2$F$_4$ | Similar structure; used in refrigeration |

| 2-Chloro-1,1,1-trifluoropropane | C$_4$ClF$_3$ | Less toxic; used as an alternative refrigerant |

Eigenschaften

IUPAC Name |

2,3-dichloro-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCLJRMKYIULFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382027 | |

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146916-90-7 | |

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.